ML281

Vue d'ensemble

Description

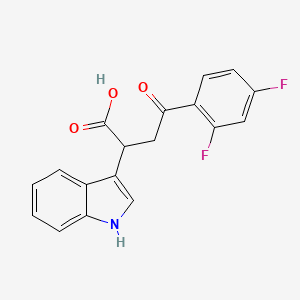

ML281 est un inhibiteur puissant et sélectif de la kinase sérine/thréonine 33 (STK33) avec une concentration inhibitrice (CI50) de 14 nanomolaires . Ce composé a montré une sélectivité significative, étant 550 fois plus sélectif sur la kinase Aurora B et plus de 700 fois plus sélectif sur la protéine kinase A . This compound est principalement utilisé dans la recherche scientifique et n'est pas destiné à la consommation humaine .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

ML281 is a potent and selective inhibitor of the serine/threonine kinase STK33 . STK33 is a protein kinase that plays a crucial role in cell cycle regulation and apoptosis .

Mode of Action

This compound interacts with STK33 by binding to its active site, thereby inhibiting its kinase activity . This inhibition prevents STK33 from phosphorylating its substrates, leading to alterations in various cellular processes .

Biochemical Pathways

The inhibition of STK33 by this compound affects several biochemical pathways. For instance, it can impact the RAS signaling pathway, which is critical for cell proliferation and survival . .

Pharmacokinetics

It is known that this compound has a high solubility in dmso , which suggests that it may have good bioavailability

Result of Action

This compound’s inhibition of STK33 can lead to a suppression of cell viability, as demonstrated in NCI-H446 cells . It’s important to note that even at the highest concentration tested (10 μm), this compound had no effect on the viability of kras-dependent cancer cells .

Analyse Biochimique

Biochemical Properties

ML281 plays a crucial role in biochemical reactions by inhibiting the activity of STK33 with an IC50 of 14 nM . This inhibition is highly selective, showing a 550-fold selectivity over Aurora kinase B and greater than 700-fold selectivity over protein kinase A . This compound interacts with various enzymes and proteins, primarily targeting STK33. The nature of these interactions involves binding to the active site of STK33, thereby preventing its phosphorylation activity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In KRAS-dependent cancer cell lines, this compound does not exhibit synthetic lethality, indicating that its effects are specific to certain cellular contexts . The compound influences cell function by suppressing cell viability in NCI-H446 cells at a concentration of 10 μM over 72 hours . This suppression is likely due to the inhibition of STK33, which plays a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of STK33, leading to the inhibition of its kinase activity . This inhibition prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways that are crucial for cell survival and proliferation . Additionally, this compound’s selectivity for STK33 over other kinases ensures that its effects are specific and minimizes off-target interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at -20°C for up to three years in powder form and for up to two years in solution at -80°C . Over a 72-hour incubation period, this compound consistently suppresses cell viability in NCI-H446 cells . Long-term effects on cellular function have not been extensively studied, but the compound’s stability suggests that it remains active over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher concentrations, this compound has been shown to suppress cell viability without affecting the viability of KRAS-dependent cancer cells . This indicates a threshold effect where the compound is effective at specific concentrations but may exhibit toxic or adverse effects at higher doses

Metabolic Pathways

This compound is involved in metabolic pathways that include the inhibition of STK33 . This inhibition affects metabolic flux and metabolite levels by disrupting the phosphorylation of key metabolic enzymes . The compound’s interaction with STK33 suggests that it may influence various metabolic processes, although detailed studies on its metabolic pathways are limited .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion due to its small molecular size . The compound’s interaction with binding proteins and transporters has not been extensively studied, but its high selectivity for STK33 suggests that it may accumulate in tissues where STK33 is highly expressed . This localization could enhance its therapeutic efficacy while minimizing off-target effects.

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its inhibitory effects on STK33 . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other compartments or organelles . Its activity within the cytoplasm is sufficient to disrupt STK33-mediated signaling pathways and cellular processes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de ML281 implique plusieurs étapes, en partant de matières premières disponibles dans le commerceLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et nécessitent un contrôle minutieux de la température et du pH pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, le composé est synthétisé dans des laboratoires de recherche en utilisant des techniques de synthèse organique standard. Le processus implique plusieurs étapes de purification, notamment la recristallisation et la chromatographie, pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions : ML281 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les motifs quinoxaline et thiophène. Ces réactions peuvent être catalysées par divers réactifs dans des conditions contrôlées .

Réactifs et conditions courants :

Réactions de substitution : Les réactifs courants incluent les agents halogénants et les nucléophiles.

Réactions d'oxydation et de réduction : Bien que moins fréquentes, this compound peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques en utilisant des réactifs comme le peroxyde d'hydrogène ou le borohydrure de sodium.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent conduire à la formation de divers dérivés de this compound avec des groupes fonctionnels modifiés .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine :

5. Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'activité de la kinase sérine/thréonine 33. Cette inhibition perturbe le rôle de la kinase dans divers processus cellulaires, y compris la transduction du signal et la régulation du cycle cellulaire . Les cibles moléculaires de this compound incluent le site actif de la kinase sérine/thréonine 33, où il se lie et empêche la phosphorylation des substrats en aval . Cette inhibition peut entraîner une viabilité cellulaire réduite et une apoptose accrue dans certaines lignées de cellules cancéreuses .

Composés similaires :

Inhibiteurs de la kinase Aurora B : Bien que this compound soit sélectif pour la kinase sérine/thréonine 33, il présente une certaine activité contre la kinase Aurora B, ce qui en fait un outil utile pour des études comparatives.

Inhibiteurs de la protéine kinase A : La sélectivité de this compound sur la protéine kinase A met en évidence ses propriétés de liaison uniques et son potentiel pour des applications thérapeutiques ciblées.

Unicité : La haute sélectivité et la puissance de this compound en font un composé unique pour l'étude de l'inhibition spécifique de la kinase sérine/thréonine 33. Sa capacité à cibler sélectivement cette kinase sans affecter significativement d'autres kinases comme la kinase Aurora B et la protéine kinase A le distingue des autres inhibiteurs .

Comparaison Avec Des Composés Similaires

Aurora kinase B inhibitors: While ML281 is selective for serine/threonine kinase 33, it shows some activity against Aurora kinase B, making it a useful tool for comparative studies.

Protein kinase A inhibitors: this compound’s selectivity over protein kinase A highlights its unique binding properties and potential for targeted therapeutic applications.

Uniqueness: this compound’s high selectivity and potency make it a unique compound for studying the specific inhibition of serine/threonine kinase 33. Its ability to selectively target this kinase without significantly affecting other kinases like Aurora kinase B and protein kinase A sets it apart from other inhibitors .

Propriétés

IUPAC Name |

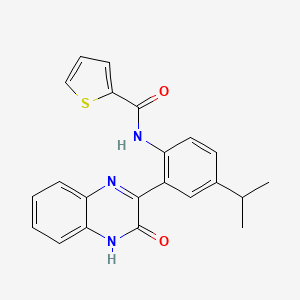

N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-13(2)14-9-10-16(24-21(26)19-8-5-11-28-19)15(12-14)20-22(27)25-18-7-4-3-6-17(18)23-20/h3-13H,1-2H3,(H,24,26)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOYIOLMBQSTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride](/img/structure/B609067.png)

![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)

![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)

![(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid](/img/structure/B609076.png)

![butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B609077.png)